N-quinolin-6-yl-1-benzofuran-2-carboxamide
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Overview
Description
N-(quinolin-6-yl)-1-benzofuran-2-carboxamide is a compound that belongs to the class of heterocyclic compounds, specifically quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinoline moiety attached to a benzofuran ring through a carboxamide linkage, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-6-yl)-1-benzofuran-2-carboxamide typically involves the condensation of quinoline derivatives with benzofuran-2-carboxylic acid or its derivatives. One common method includes the reaction of 6-aminoquinoline with benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of N-(quinolin-6-yl)-1-benzofuran-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-6-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline or benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(quinolin-6-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, leading to the disruption of bacterial replication. Additionally, it can modulate signaling pathways involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are known for their antimalarial and anti-inflammatory properties.
Benzofuran derivatives: Such as amiodarone, which is used as an antiarrhythmic agent.
Uniqueness
N-(quinolin-6-yl)-1-benzofuran-2-carboxamide is unique due to its combined quinoline and benzofuran moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential therapeutic applications .
Properties
Molecular Formula |
C18H12N2O2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-quinolin-6-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2/c21-18(17-11-13-4-1-2-6-16(13)22-17)20-14-7-8-15-12(10-14)5-3-9-19-15/h1-11H,(H,20,21) |
InChI Key |
IBOYACCITFYCCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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